Cas no 5463-33-2 (D-Galactose diethyldithioacetal)

D-ガラクトースジエチルジチオアセタールは、糖類誘導体の一種であり、特にチオアセタール保護基を有するD-ガラクトースの誘導体として知られています。この化合物は、有機合成化学において糖鎖修飾や保護基として利用されることが多く、高い反応選択性と安定性を特徴とします。また、チオアセタール基の存在により、酸性条件下でも分解されにくいという利点があり、糖化学や医薬品中間体の合成において有用です。さらに、結晶性が良好で取り扱いが容易なため、実験室規模から工業的応用まで幅広く活用されています。

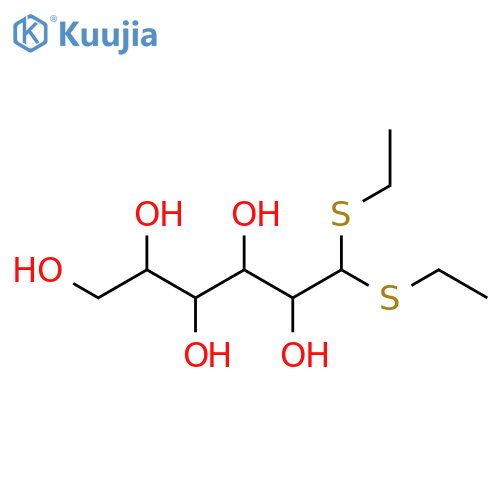

5463-33-2 structure

商品名:D-Galactose diethyldithioacetal

D-Galactose diethyldithioacetal 化学的及び物理的性質

名前と識別子

-

- D-Galactose,diethyl dithioacetal

- 1,1-BIS-THIOETHYLMERCAPTAL-D-GALACTOSE

- 6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol

- D-Galactose-diaethyldithioacetal

- D-galactose-diethyl-dithioacetal

- D-Galactose-diethylmercaptal

- d-Galaktosediaethylmercaptal

- diethyl dithioacetal D-galactose

- AKOS004903166

- D-Galactose diethyldithioacetal

- Diethyl dithioacetal D-galactose, Min. 98%

- (2R,3S,4S,5R)-6,6-Bis(ethylthio)hexane-1,2,3,4,5-pentaol

- (2R,3S,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol

- W-203060

- d-galactose diethyl dithioacetal

- 5463-33-2

- MFCD00069630

- SCHEMBL7151891

-

- MDL: MFCD00069630

- インチ: InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7+,8+,9-/m1/s1

- InChIKey: BTOYCPDACQXQRS-RYPBNFRJSA-N

- ほほえんだ: CCSC([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)SCC

計算された属性

- せいみつぶんしりょう: 286.09096

- どういたいしつりょう: 286.09086615g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 9

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 152Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

- PSA: 101.15

- LogP: -0.74540

D-Galactose diethyldithioacetal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536479-1g |

(2R,3S,4S,5R)-6,6-bis(ethylthio)hexane-1,2,3,4,5-pentaol |

5463-33-2 | 98% | 1g |

¥6205.00 | 2024-05-09 | |

| TRC | D209325-250mg |

D-Galactose diethyldithioacetal |

5463-33-2 | 250mg |

$397.00 | 2023-05-18 | ||

| TRC | D209325-1000mg |

D-Galactose diethyldithioacetal |

5463-33-2 | 1g |

$999.00 | 2023-05-18 | ||

| TRC | D209325-1g |

D-Galactose diethyldithioacetal |

5463-33-2 | 1g |

$ 800.00 | 2023-09-08 | ||

| A2B Chem LLC | AG22488-2g |

D-Galactose diethyldithioacetal |

5463-33-2 | Min. 98% [1H-NMR] | 2g |

$453.00 | 2023-12-30 | |

| Biosynth | MG00694-500 mg |

D-Galactose diethyldithioacetal |

5463-33-2 | 500MG |

$242.55 | 2023-01-03 | ||

| Biosynth | MG00694-1000 mg |

D-Galactose diethyldithioacetal |

5463-33-2 | 1g |

$363.83 | 2023-01-03 | ||

| Apollo Scientific | BICL4251-2g |

Diethyl dithioacetal D-galactose |

5463-33-2 | 98% min | 2g |

£577.00 | 2025-02-21 | |

| Biosynth | MG00694-5000 mg |

D-Galactose diethyldithioacetal |

5463-33-2 | 5g |

$1,212.75 | 2023-01-03 | ||

| A2B Chem LLC | AG22488-1g |

D-Galactose diethyldithioacetal |

5463-33-2 | Min. 98% [1H-NMR] | 1g |

$312.00 | 2023-12-30 |

D-Galactose diethyldithioacetal 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

5463-33-2 (D-Galactose diethyldithioacetal) 関連製品

- 1941-50-0(D-Arabinose diethyldithioacetal)

- 6748-70-5(L-Rhamnose Diethyl Dithioacetal)

- 3650-65-5(D-Glucose ethylenedithioacetal)

- 1941-52-2(D-Glucose Diethyl Mercaptal)

- 43179-48-2(L-Arabinose Diethyldithioacetal)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量